An In-depth Technical Guide to 6-Methoxyisoquinolin-1-amine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 6-Methoxyisoquinolin-1-amine: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Significance of the Isoquinoline Core and the Emergence of 6-Methoxyisoquinolin-1-amine
Within the expansive landscape of heterocyclic chemistry, the isoquinoline nucleus stands out as a "privileged scaffold". This designation is reserved for molecular frameworks that demonstrate the ability to bind to a multitude of biological targets, rendering them exceptionally valuable in the field of drug discovery.[1] The isoquinoline structure, a bicyclic aromatic system, is a cornerstone of numerous natural products, most notably alkaloids, and has been the subject of extensive exploration in medicinal chemistry. The therapeutic relevance of isoquinoline derivatives is vast, with established applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] The adaptability of the isoquinoline scaffold permits varied functionalization, paving the way for the synthesis of extensive compound libraries with diverse pharmacological profiles.[1]
This guide focuses on a particularly significant derivative: 6-Methoxyisoquinolin-1-amine . This compound incorporates a methoxy group at the 6-position and an amine group at the 1-position of the isoquinoline ring. These functional groups are not mere decorations; they are critical for modulating the molecule's electronic properties, solubility, and its capacity for hydrogen bonding. These characteristics are paramount for optimizing interactions with biological targets. As a versatile building block, 6-Methoxyisoquinolin-1-amine serves as a crucial starting material for the synthesis of more complex molecules intended for screening in pharmaceutical and materials science research.[2] This guide will provide an in-depth exploration of its chemical properties, structure, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Structural Properties
A thorough understanding of the physicochemical properties of 6-Methoxyisoquinolin-1-amine is fundamental to its application in research and development.
Molecular Structure
The structural formula of 6-Methoxyisoquinolin-1-amine reveals a bicyclic system with a methoxy substituent on the benzene ring and an amino group on the pyridine ring.
Caption: 2D Chemical Structure of 6-Methoxyisoquinolin-1-amine.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 6-Methoxyisoquinolin-1-amine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [1][3] |
| Molecular Weight | 174.20 g/mol | [1][2] |
| CAS Number | 266690-48-6 | [1][4] |
| Appearance | Not explicitly stated, likely a solid at room temperature. | |
| Storage | 2-8°C, protected from light, under inert gas. | [2] |
Spectral Data: A Fingerprint of the Molecule
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 6-Methoxyisoquinolin-1-amine.
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¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 6-methoxyquinoline, shows characteristic signals for the aromatic protons and the methoxy group.[5] For 6-Methoxyisoquinolin-1-amine, one would expect the aromatic protons on the isoquinoline ring to appear as multiplets or doublets in the 7.0 to 9.0 ppm range.[6] The methoxy protons (-OCH₃) would likely present as a singlet around 3.7 to 4.0 ppm.[6] The protons of the primary amine (-NH₂) would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.[7][8]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the ten carbon atoms. Carbons directly attached to the nitrogen atom are expected to be in the 10-65 ppm region.[7] The carbon of the methoxy group would also have a characteristic shift.
-
Infrared (IR) Spectroscopy: The IR spectrum of a primary amine is characterized by N-H stretching absorptions.[7] Primary amines typically show two well-defined peaks in the 3400 to 3500 cm⁻¹ region due to asymmetric and symmetric N-H stretching.[7][8] Strong in-plane NH₂ scissoring absorptions are expected between 1550 and 1650 cm⁻¹.[7] Additionally, C-N stretching absorptions for the aromatic amine would be anticipated in the 1200 to 1350 cm⁻¹ range.[7]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (174.20 g/mol ). Fragmentation patterns can provide further structural information. For the related 6-methoxy-8-quinolinamine, the molecular ion peak is observed at m/z 174.[9]
Synthesis and Reactivity: Constructing the Core Scaffold
The synthesis of the 6-Methoxyisoquinolin-1-amine scaffold requires strategic planning to ensure the correct placement of the methoxy and amine functionalities.
Synthetic Strategies
The construction of the isoquinoline core can be achieved through classic methods such as the Bischler-Napieralski and Pomeranz-Fritsch reactions.[1] The regioselectivity of these reactions is determined by the substitution pattern of the starting materials. For the synthesis of 6-Methoxyisoquinolin-1-amine, a key consideration is the introduction of the amino group at the C1 position. The Chichibabin amination reaction on the parent 6-methoxyisoquinoline could be a viable route, as nucleophilic reactions on isoquinoline preferentially occur at the 1-position.
Illustrative Synthetic Workflow
The following diagram illustrates a potential synthetic pathway to 6-Methoxyisoquinolin-1-amine.
Caption: A potential synthetic workflow for 6-Methoxyisoquinolin-1-amine.
Experimental Protocol: Chichibabin Amination of 6-Methoxyisoquinoline
This protocol is a generalized procedure based on the known reactivity of isoquinolines.
Materials:
-
6-Methoxyisoquinoline
-
Sodium amide (NaNH₂)
-
Anhydrous N,N-dimethylaniline or other high-boiling inert solvent
-
Ammonium chloride solution (saturated)
-
Dichloromethane or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 6-methoxyisoquinoline and anhydrous N,N-dimethylaniline.
-
Heat the mixture to 140-150 °C with stirring under a nitrogen atmosphere.
-
Carefully add sodium amide in portions to the heated solution. The reaction is exothermic and will evolve ammonia gas.
-
After the addition is complete, maintain the reaction mixture at 140-150 °C for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water, followed by a saturated solution of ammonium chloride to neutralize any unreacted sodium amide.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 6-Methoxyisoquinolin-1-amine.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained spectra with expected values.
Applications in Drug Development: A Scaffold for Innovation
The true value of 6-Methoxyisoquinolin-1-amine lies in its role as a versatile intermediate for the synthesis of novel therapeutic agents. The amino group at the 1-position provides a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space.
Therapeutic Targets and Indications
Derivatives of isoquinolin-1-amine have been investigated for a range of therapeutic applications. Notably, 6-substituted isoquinolin-1-amine derivatives have been optimized as inhibitors of Rho-associated protein kinase (ROCK), a target implicated in various cardiovascular diseases.[10] The initial efforts in this area focused on improving ROCK-I potency while maintaining a favorable pharmacokinetic profile.[10] This was achieved by modifying the aminoisoquinoline core, demonstrating the tunability of this scaffold.[10]
The broader class of 8-amino-6-methoxyquinoline derivatives, structurally related to the topic compound, has shown promise as antiplasmodial agents for the treatment of malaria.[11] The synthesis of hybrids incorporating this quinoline moiety has been a strategy to develop new compounds against Plasmodium falciparum.[11]
Logical Relationship in Drug Design
The following diagram illustrates the central role of 6-Methoxyisoquinolin-1-amine in a typical drug discovery workflow.
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